Butyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate is an organic compound characterized by the presence of both difluoro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate typically involves the reaction of butyl acrylate with fluorinating agents. One common method is the use of trifluoromethylation reagents under controlled conditions to introduce the trifluoromethyl group into the acrylate structure . The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high efficiency and purity, ensuring that the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Butyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The difluoro and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst requirements .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Butyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique fluorinated structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Butyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Butyl acrylate: Lacks the fluorinated groups, making it less reactive in certain chemical reactions.
Trifluoromethyl acrylate: Contains the trifluoromethyl group but lacks the difluoro group, resulting in different chemical properties.
Difluoroacrylate derivatives: Similar in structure but may have different substituents affecting their reactivity.
Uniqueness
Butyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate is unique due to the presence of both difluoro and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications where specific fluorinated functionalities are required .
Properties
CAS No. |
62935-23-3 |
---|---|
Molecular Formula |
C8H9F5O2 |
Molecular Weight |
232.15 g/mol |
IUPAC Name |
butyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate |
InChI |
InChI=1S/C8H9F5O2/c1-2-3-4-15-7(14)5(6(9)10)8(11,12)13/h2-4H2,1H3 |
InChI Key |
VTRJBGXDGGHPEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(=C(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.